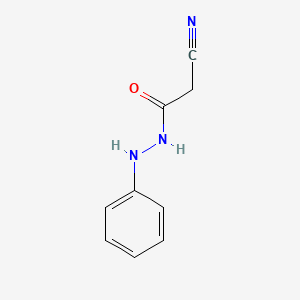

tert-Butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

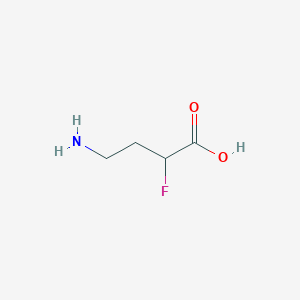

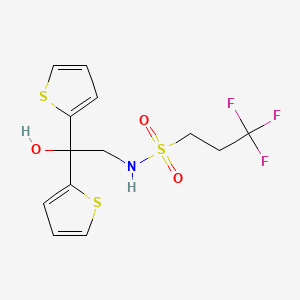

“tert-Butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 2193059-37-7 . It has a molecular weight of 216.26 . It is in liquid form .

Synthesis Analysis

The synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Molecular Structure Analysis

The Inchi Code of the compound is 1S/C10H17FN2O2/c1-10(2,3)15-9(14)13-5-7(6-13)8(11)4-12/h4-6,12H2,1-3H3 . The compound has a molecular formula of C10H17FN2O2 .Chemical Reactions Analysis

The compound can undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles . A direct alkylation of 1-azabicyclo [1.1.0]butane (ABB) with organometal reagents in the presence of Cu (OTf) 2 rapidly provides bis-functionalized azetidines .Physical And Chemical Properties Analysis

The compound has a storage temperature of 4 degrees Celsius . It is in liquid form .Scientific Research Applications

Asymmetric Synthesis

tert-Butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate: finds utility in asymmetric synthesis. Researchers have explored its use in catalytic enantioselective methods. For instance, it can be prepared from the inexpensive oil waste by-product, tert-butyl disulfide. Direct condensation of this compound with aldehydes and ketones yields tert-butanesulfinyl imines in high yields .

Natural Product Synthesis

The compound serves as an intermediate in the synthesis of natural products. Notably, it plays a role in the preparation of ®-tert-butyl benzyl (1-(tert-butyl)-3-yn-2-yl) carbamate. This intermediate is crucial for the synthesis of jaspine B, a natural product isolated from various sponges. Jaspine B exhibits cytotoxic activity against several human carcinoma cell lines .

Heterocyclic Chemistry

Researchers have explored tert-butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate in heterocyclic chemistry. It participates in the synthesis of tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines. These heterocyclic compounds have potential applications in drug discovery and materials science .

Safety and Hazards

Mechanism of Action

Target of Action

It is known that azetidine derivatives are often used as intermediates in the synthesis of various pharmaceutical compounds .

Mode of Action

It is known that the compound can undergo various chemical reactions to form different pharmaceutical compounds .

Biochemical Pathways

It is known that azetidine derivatives can be involved in a variety of biochemical pathways due to their versatile chemical structure .

Result of Action

It is known that the compound can be used as an intermediate in the synthesis of various pharmaceutical compounds .

properties

IUPAC Name |

tert-butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17FN2O2/c1-10(2,3)15-9(14)13-5-7(6-13)8(11)4-12/h4-6,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGSYXAYKDRQRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=C(CN)F)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-6-yl)-1-naphthamide](/img/structure/B2828591.png)

![4-[(3-Methylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2828606.png)

![N-(3-butoxyphenyl)-2-({3-cyano-6-hydroxy-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B2828607.png)

![4-[6-[(3-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2828609.png)